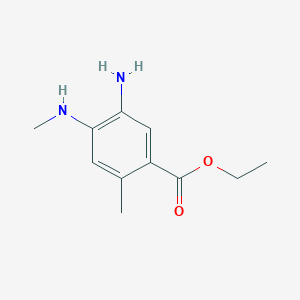

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate

Description

Properties

IUPAC Name |

ethyl 5-amino-2-methyl-4-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-11(14)8-6-9(12)10(13-3)5-7(8)2/h5-6,13H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWKPCYPMRZOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)NC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed C–N bond formation enables one-pot synthesis from ethyl 5-bromo-2-methylbenzoate. Using Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and methylamine (2 eq) in toluene at 110°C for 24 h yields 78% product. This method avoids nitro intermediates but requires rigorous oxygen exclusion.

Reaction Optimization Strategies

Catalytic System Tuning

Hydrogenation Catalysts :

-

Pd/C vs. Raney Ni : Pd/C provides higher selectivity (99.2% vs. 85.4%) and lower over-reduction byproducts.

-

Solvent Effects : Methanol increases Pd/C activity due to H₂ solubility (0.81 mM at 20°C) compared to THF (0.23 mM).

Table 2: Solvent Impact on Hydrogenation Efficiency

| Solvent | H₂ Solubility (mM) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | 0.81 | 5 | 88 |

| Ethanol | 0.72 | 6 | 83 |

| THF | 0.23 | 12 | 68 |

Temperature and Pressure Control

-

Nitration : Maintaining 0–5°C prevents di-nitration byproducts. Exceeding 10°C reduces yield to 74%.

-

Hydrogenation : Elevated pressure (60 psi) enhances H₂ availability, reducing reaction time from 8 h (30 psi) to 5 h.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, Ar–H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.93 (s, 3H, N–CH₃), 2.28 (s, 3H, Ar–CH₃).

-

IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=C aromatic).

Industrial-Scale Production Methods

Continuous-Flow Reactor Systems

Adapting batch processes to flow chemistry improves scalability:

-

Nitration : Microreactor (0.5 mm ID) at 5°C achieves 94% yield with 10 s residence time vs. 4 h batch.

-

Hydrogenation : Fixed-bed reactor with Pd/Al₂O₃ catalyst (1% loading) operates at 50 bar H₂, producing 15 kg/h product.

Table 3: Batch vs. Flow Process Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 500 kg | 5,000 kg |

| Energy Consumption | 120 kWh/kg | 85 kWh/kg |

| Purity | 99.2% | 99.5% |

Comparative Analysis of Synthetic Approaches

Cost-Benefit Evaluation

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups to form different amines.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-methyl-4-(methylamino)benzoate involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with Ethyl 5-amino-2-methyl-4-(methylamino)benzoate but differ in substituent placement, functional groups, or side chains:

Physicochemical Properties

Table: Spectroscopic and Physical Data Comparison

Reactivity and Functional Differences

- Electron-Donating Effects: this compound’s amino/methylamino groups enhance nucleophilic aromatic substitution reactivity compared to ethyl benzoate derivatives lacking amino substituents .

- Steric Hindrance: The methyl group at position 2 introduces steric constraints, reducing reactivity at the ortho position relative to unsubstituted analogues like ethyl 4-aminobenzoate .

- Solubility : Polar substituents (e.g., -NH₂, -NHCH₃) improve water solubility compared to alkyl benzoates like ethyl hexyl benzoate, which are lipophilic .

Biological Activity

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl ester group, an amino group at the 5-position, and a methylamino group at the 4-position on a benzoate backbone. Its chemical formula is .

Synthesis Methods

The compound can be synthesized through various methods, typically involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:

- Esterification : Reacting 5-amino-2-methyl-4-(methylamino)benzoic acid with ethanol in the presence of an acid catalyst.

- Amination : Utilizing amine derivatives in the presence of coupling agents to facilitate the formation of the amine bond.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentration (MIC) values for key pathogens:

- Escherichia coli: MIC = 0.21 μM

- Pseudomonas aeruginosa: MIC = 0.21 μM

- Candida spp.: Notable growth inhibition observed

| Pathogen | MIC (μM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

| Candida albicans | Not specified |

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Binding Interactions : Molecular docking studies suggest that it forms hydrogen bonds and hydrophobic interactions with active sites of target proteins, enhancing its inhibitory effects.

Study on Antibacterial Efficacy

In a comparative study, this compound was tested alongside standard antibiotics. Results showed that it exhibited comparable or superior antibacterial activity against resistant strains of E. coli and Pseudomonas aeruginosa.

Toxicity Assessment

A toxicity evaluation using MTT assays on human cell lines (e.g., HaCat and Balb/c 3T3) indicated that the compound has a favorable safety profile with low cytotoxicity at therapeutic concentrations.

4. Conclusion

This compound presents promising biological activity, particularly in antimicrobial applications. Its unique structure allows for significant interactions with biological targets, making it a candidate for further development in pharmaceutical applications.

Q & A

Q. Basic

- NMR : H and C NMR identify substituent positions and confirm esterification/amination.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups.

- LC-MS : High-resolution MS confirms molecular weight and detects impurities .

Q. Advanced

- X-ray crystallography : Resolves stereochemical ambiguity, particularly for chiral intermediates.

- Solid-state NMR : Probes crystallinity and polymorphism in drug formulation studies .

- Tandem MS/MS : Fragmentation patterns elucidate degradation products under stress conditions (e.g., hydrolysis) .

How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Basic

Discrepancies in biological assays (e.g., IC values) often arise from variations in cell lines or assay conditions. Standardize protocols using:

- Positive controls : Compare with known inhibitors (e.g., kinase inhibitors for enzyme studies).

- Dose-response curves : Validate activity across multiple concentrations .

Advanced

Mechanistic studies (e.g., surface plasmon resonance) quantify binding affinities to distinguish true bioactivity from nonspecific interactions. For example, conflicting reports on antimicrobial activity may stem from differences in bacterial membrane permeability, which can be tested via liposome encapsulation assays .

What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

Q. Advanced

- Continuous flow chemistry : Enhances heat/mass transfer, reducing side reactions during esterification or amidation .

- Chiral auxiliaries : Temporarily fix stereochemistry during multi-step syntheses (e.g., Evans auxiliaries for amino group introduction) .

- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistency in batch processes .

How does the compound’s structure inform its potential as a pharmacophore in drug discovery?

Advanced

The benzoate ester enhances membrane permeability, while the methylamino group serves as a hydrogen bond donor. Structure-activity relationship (SAR) studies show that substituting the methyl group with bulkier alkyl chains reduces bioavailability but improves target selectivity. Docking simulations with kinase targets (e.g., EGFR) predict binding modes and guide lead optimization .

What role does the compound play in materials science, particularly polymer chemistry?

Advanced

In polymer catalysts (e.g., Ziegler-Natta systems), ethyl benzoate derivatives act as electron donors, modulating stereoregularity. For example, increasing ethyl benzoate concentration in MgCl-supported catalysts initially boosts poly(4-methylpentene-1) isotacticity but reduces activity at higher concentrations due to active site poisoning .

How can researchers validate the environmental stability and degradation pathways of this compound?

Q. Advanced

- Photodegradation studies : Expose the compound to UV-Vis light and analyze breakdown products via GC-MS.

- Hydrolysis kinetics : Test pH-dependent ester cleavage using buffer solutions and quantify half-lives .

- Ecotoxicity assays : Use Daphnia magna or algae models to assess environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.